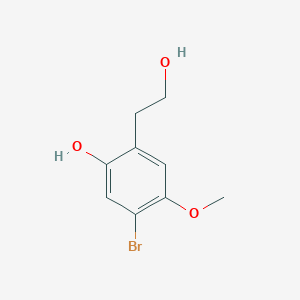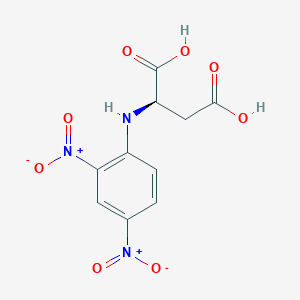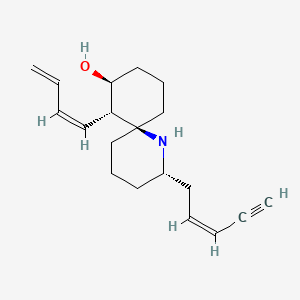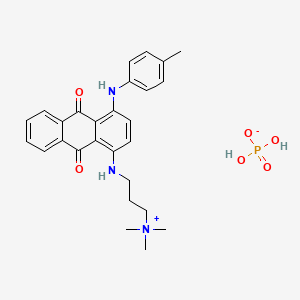
0Aka1qwt6Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Bromo-2-hydroxy-5-methoxybenzeneethanol (also known by its identifier 0Aka1qwt6Q) is a chemical substance with the molecular formula C9H11BrO3 . It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzene ring, along with an ethanol side chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves the reaction of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol with thionyl chloride in dry chloroform at 0°C. The mixture is then stirred at ambient temperature for 3 hours. The solvent is removed in vacuo, and the residue is dissolved in ether and washed with water, saturated sodium bicarbonate, and brine. The product is then dried over sodium sulfate, filtered, and concentrated in vacuo to yield colorless crystals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-hydroxy-5-methoxybenzeneethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-2-hydroxy-5-methoxybenzaldehyde.
Reduction: 4-Bromo-2-hydroxy-5-methoxybenzene.
Substitution: 4-Methoxy-2-hydroxy-5-methoxybenzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-hydroxy-5-methoxybenzeneethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-hydroxy-5-methoxybenzeneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol side chain.
4-Bromo-2-hydroxy-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol side chain.
Uniqueness
4-Bromo-2-hydroxy-5-methoxybenzeneethanol is unique due to the presence of both a hydroxyl group and a methoxy group on the benzene ring, along with an ethanol side chain. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
359844-37-4 |
|---|---|
Molekularformel |
C9H11BrO3 |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
5-bromo-2-(2-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-9-4-6(2-3-11)8(12)5-7(9)10/h4-5,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
CAZLJRDRMZMEES-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CCO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















